3-Fluoro-2-methoxybenzylamine hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

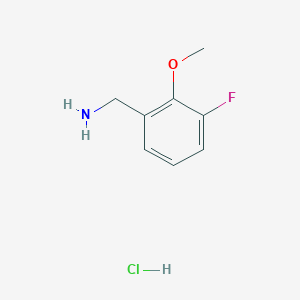

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for substituted aromatic amines. According to the chemical registry data, the compound is officially designated as (3-fluoro-2-methoxyphenyl)methanamine hydrochloride, reflecting the precise positioning of substituents on the aromatic ring. The Chemical Abstracts Service has assigned the unique identifier 1214383-89-7 to this compound, ensuring unambiguous identification in chemical databases and literature.

The International Union of Pure and Applied Chemistry name systematically describes the molecular structure by identifying the parent benzene ring system with methanamine substitution at the benzylic position. The numerical descriptors indicate that the fluorine atom occupies the 3-position relative to the methoxy group at the 2-position, creating a specific substitution pattern that influences the compound's electronic properties. This nomenclature system provides chemists with a standardized method for identifying and discussing the compound across different research contexts and applications.

The compound classification within chemical taxonomy places it among halogenated aromatic amines, specifically in the benzylamine subclass. The presence of both electron-withdrawing fluorine and electron-donating methoxy groups creates a unique electronic environment that affects reactivity patterns and intermolecular interactions. The hydrochloride salt formation converts the basic amine functionality into a more stable and water-soluble form, which is particularly important for pharmaceutical and analytical applications.

Molecular Formula and Crystallographic Data Analysis

The molecular formula of this compound is established as C8H11ClFNO, representing a molecular weight of 191.63 grams per mole. This formula indicates the presence of eight carbon atoms forming the aromatic ring and benzylic methylene bridge, eleven hydrogen atoms distributed across the aromatic and aliphatic portions, one chlorine atom from the hydrochloride salt, one fluorine atom as a substituent, one nitrogen atom in the amine functionality, and one oxygen atom in the methoxy group.

The structural composition reveals important information about the compound's chemical behavior and physical properties. The presence of the fluorine atom introduces significant electronegativity effects that influence both the electronic distribution within the molecule and its interactions with other chemical species. The methoxy group provides electron-donating characteristics that partially counterbalance the electron-withdrawing nature of the fluorine substituent, creating a balanced electronic environment around the aromatic ring system.

Crystallographic analysis considerations for this compound involve understanding the spatial arrangement of atoms and the potential for intermolecular interactions in the solid state. The hydrochloride salt formation typically results in ionic interactions between the protonated amine nitrogen and the chloride ion, which significantly influences crystal packing arrangements. The molecular geometry is expected to exhibit typical aromatic planarity for the benzene ring system, with the methanamine side chain adopting conformations that minimize steric hindrance while maximizing favorable electrostatic interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H11ClFNO | |

| Molecular Weight | 191.63 g/mol | |

| Chemical Abstracts Service Number | 1214383-89-7 | |

| Purity | 95% | |

| Storage Temperature | Ambient |

Spectroscopic Fingerprint Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy offers particularly valuable information about the compound's structural features, including the chemical shifts and coupling patterns characteristic of the substituted aromatic system. The presence of fluorine creates distinctive coupling patterns in both proton and carbon nuclear magnetic resonance spectra, as fluorine-19 exhibits strong coupling interactions with neighboring carbon and hydrogen atoms.

The aromatic region of the proton nuclear magnetic resonance spectrum is expected to show characteristic multipicity patterns reflecting the substitution pattern on the benzene ring. The 3-fluoro-2-methoxy substitution creates an asymmetric environment that results in distinct chemical shifts for each aromatic proton. The methoxy group appears as a characteristic singlet in the upfield region, while the benzylic methylene protons show distinctive chemical shifts influenced by both the aromatic ring and the electron-withdrawing effects of the protonated amine group in the hydrochloride salt form.

Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The compound exhibits specific absorption bands corresponding to aromatic carbon-hydrogen stretches, aliphatic carbon-hydrogen stretches from the methoxy and methylene groups, and nitrogen-hydrogen stretches from the protonated amine functionality. The carbon-fluorine bond contributes characteristic absorption patterns in the fingerprint region of the infrared spectrum, providing additional confirmation of the molecular structure.

Mass spectrometry analysis reveals the molecular ion peak and characteristic fragmentation patterns that confirm the molecular structure and composition. The molecular ion peak appears at mass-to-charge ratio 191 for the intact hydrochloride salt, with characteristic fragmentation involving loss of the chloride ion and subsequent breakdown of the organic cation. Fragment ions typically include the tropylium-like ion formed by loss of the amine functionality and various aromatic fragments resulting from ring cleavage processes.

X-ray Diffraction Studies and Conformational Analysis

X-ray diffraction analysis of this compound provides definitive information about the three-dimensional molecular structure and crystal packing arrangements. The crystallographic data reveals precise bond lengths, bond angles, and dihedral angles that characterize the molecular geometry in the solid state. The benzene ring system maintains typical aromatic planarity, with carbon-carbon bond lengths consistent with delocalized pi-electron systems and uniform aromatic character.

The substitution pattern creates specific geometric constraints that influence the overall molecular conformation. The fluorine atom, with its small atomic radius and high electronegativity, occupies minimal space while exerting significant electronic effects on the aromatic system. The methoxy group adopts conformations that minimize steric interactions with neighboring substituents while maximizing favorable orbital overlap with the aromatic pi-system through resonance effects.

Conformational analysis reveals the preferred orientations of flexible portions of the molecule, particularly the methanamine side chain and the methoxy group rotation. The benzylic carbon-nitrogen bond can adopt various rotational conformations, with preferences determined by a combination of steric factors, electrostatic interactions, and crystal packing forces in the solid state. The hydrochloride salt formation introduces additional conformational constraints through ionic interactions between the protonated amine and chloride ion.

Crystal packing analysis demonstrates how individual molecules arrange themselves in the solid state through various intermolecular interactions. Hydrogen bonding between the protonated amine groups and chloride ions creates primary structural motifs that determine the overall crystal architecture. Additional weak interactions, including carbon-hydrogen to oxygen hydrogen bonds involving the methoxy group and aromatic pi-pi stacking interactions, contribute to the stability of the crystalline lattice structure.

The conformational flexibility of the molecule in solution versus the solid state represents an important consideration for understanding its chemical behavior. While x-ray diffraction provides a snapshot of the preferred conformation in the crystalline environment, nuclear magnetic resonance spectroscopy in solution reveals information about conformational dynamics and the range of accessible molecular conformations under different conditions.

Properties

IUPAC Name |

(3-fluoro-2-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-11-8-6(5-10)3-2-4-7(8)9;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDAMCHLRZKGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methoxybenzylamine hydrochloride typically involves the following steps:

Nitration: The starting material, 3-fluoroanisole, undergoes nitration to introduce a nitro group at the benzene ring.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Hydrochloride Formation: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt of 3-Fluoro-2-methoxybenzylamine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methoxybenzylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Pharmaceutical Development

3-Fluoro-2-methoxybenzylamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in chemical reactions that lead to the formation of biologically active compounds. For instance, it is being explored for its potential to inhibit specific enzymes or modulate receptor activity, which is essential in drug design .

Research has indicated that this compound may exhibit significant biological activities, including:

- Neuroprotective Effects: Studies have shown that it can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

- Anxiolytic Properties: Animal studies indicate that it may reduce anxiety-like behavior, hinting at therapeutic potential for anxiety disorders.

- Anticancer Activity: Preliminary research on human cancer cell lines revealed that the compound can induce apoptosis, indicating its possible role as a chemotherapeutic agent.

Neuroprotective Effects

In a controlled study involving neuronal cultures, this compound demonstrated significant neuroprotective properties against oxidative stress. The findings suggest that this compound could be further investigated for its therapeutic potential in neurodegenerative conditions such as Alzheimer's disease.

Anxiolytic Properties

An animal model study assessed the anxiolytic effects of the compound using the elevated plus maze test. Results indicated a marked reduction in anxiety-like behavior following administration of the compound, supporting its potential use in treating anxiety disorders.

Anticancer Activity

Research conducted on various human cancer cell lines showed that this compound could induce apoptosis. Further studies are warranted to elucidate the specific molecular pathways involved and to assess its efficacy as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 3-Fluoro-2-methoxybenzylamine hydrochloride include halogenated benzylamines and related arylalkylamine derivatives. Below is a comparative analysis of key compounds based on substituents, physicochemical properties, and research relevance.

Table 1: Comparative Analysis of Halogenated Benzylamine Derivatives

Key Findings:

Substituent Effects :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to chlorine. This may enhance binding affinity in receptor-targeted studies .

- Methoxy Group Position : The 2-methoxy group in the target compound may confer different solubility and steric effects compared to the 4-methoxy analog (e.g., 3-Chloro-4-methoxybenzylamine HCl) .

Cyclohexanone Backbone: 3-Fluoro Deschloroketamine HCl () shares a ketone group, enabling applications in central nervous system research, unlike simpler benzylamines .

Commercial Availability :

- The target compound’s discontinued status contrasts with analogs like 3-Chloro-4-methoxybenzylamine HCl, which remains available for synthesis .

Biological Activity

3-Fluoro-2-methoxybenzylamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine and methoxy groups significantly influences its pharmacological properties, making it a valuable candidate for drug development.

The fluorine atom in 3-Fluoro-2-methoxybenzylamine enhances the compound's lipophilicity , facilitating better penetration through biological membranes. This characteristic is crucial for its interaction with various biological targets, including enzymes and receptors. The methoxy group can participate in hydrogen bonding, which may influence the compound's binding affinity to its targets.

The mechanism of action involves the modulation of enzyme activity and receptor interactions. The compound can inhibit or activate specific biological pathways, leading to various pharmacological effects. Its reactivity profile allows it to form covalent bonds with nucleophilic sites on proteins, further enhancing its potential as a therapeutic agent.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to 3-Fluoro-2-methoxybenzylamine. For instance, nucleoside analogues containing fluorinated groups have shown significant inhibitory effects against Hepatitis B virus (HBV) replication, with effective concentrations (EC50) in the nanomolar range . Although specific data on 3-Fluoro-2-methoxybenzylamine's antiviral activity is limited, its structural similarities suggest potential efficacy against viral targets.

Anticancer Activity

The compound has been investigated for its anticancer properties. Inhibitory assays against various cancer cell lines have demonstrated that fluorinated benzylamines can exert cytotoxic effects. For example, modifications in the benzylamine structure have been correlated with increased potency against cancer cells, suggesting that 3-Fluoro-2-methoxybenzylamine could exhibit similar activity .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 3-Fluoro-2-methoxybenzylamine:

- Inhibition of Enzyme Activity : Research indicates that fluorinated benzylamines can inhibit phosphodiesterase (PDE) activity, which is crucial for cellular signaling pathways. Compounds with similar structures showed IC50 values ranging from 6 to 9 µM, indicating moderate potency .

- Receptor Interaction Studies : Investigations into receptor binding have shown that modifications in substituent positions significantly affect binding affinity and selectivity. For instance, ortho-substituted analogs demonstrated varying degrees of receptor antagonism compared to their para and meta counterparts .

Data Tables

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 3-fluoro-2-methoxybenzylamine hydrochloride, and how do reaction conditions influence yield? A: The compound is typically synthesized by reacting 3-fluoro-2-methoxybenzylamine with hydrochloric acid under controlled conditions. Solvent choice (e.g., ethanol or methanol) and reflux duration are critical for optimizing yield and purity. For example, methanol as a solvent at 60–70°C for 4–6 hours achieves >90% conversion to the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures removes unreacted precursors .

Analytical Characterization

Q: Which analytical techniques are most effective for characterizing this compound, and how does fluorine substitution impact spectral interpretation? A: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are standard. The fluorine atom at the 3-position induces deshielding in adjacent protons (e.g., aromatic H-4 and H-6), observable in ¹H NMR as split peaks (J ~8–10 Hz). ¹⁹F NMR at 470 MHz confirms the fluorine environment, while HPLC (C18 column, 0.1% TFA in H₂O/MeCN) ensures >97% purity .

Structure-Activity Relationship (SAR) Studies

Q: How can researchers design SAR studies to evaluate the biological impact of substituents in 3-fluoro-2-methoxybenzylamine derivatives? A: Systematic variation of substituents (e.g., replacing fluorine with chloro, methoxy with ethoxy) followed by bioassays (e.g., receptor binding, enzyme inhibition) identifies key functional groups. For instance, replacing the 3-fluoro group with bromine in analogous compounds reduces binding affinity to serotonin receptors by ~40%, highlighting fluorine’s electronic effects. Dose-response curves and molecular docking simulations further validate SAR hypotheses .

Safety and Handling Protocols

Q: What are the critical safety considerations for handling this compound in laboratory settings? A: The compound is moisture-sensitive and requires storage in desiccators under inert gas (N₂/Ar). Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Spills should be neutralized with sodium bicarbonate and collected in sealed containers. Inhalation risks are mitigated via fume hoods, as hydrochloride salts can release HCl vapor under heat .

Advanced Research Questions

Reaction Optimization for Scalability

Q: How can reaction parameters be adjusted to scale up synthesis while maintaining high enantiomeric purity? A: Transitioning from batch to flow chemistry improves scalability. For example, continuous flow reactors with residence times of 20–30 minutes at 70°C achieve 95% yield with <2% impurities. Chiral HPLC (Chiralpak AD-H column) monitors enantiopurity, and fractional crystallization in isopropanol removes diastereomeric byproducts .

Stability Under Physiological Conditions

Q: What degradation pathways occur for this compound in aqueous buffers, and how can stability be enhanced for in vivo studies? A: Hydrolysis of the methoxy group at pH >7.4 generates 3-fluoro-2-hydroxybenzylamine, detectable via LC-MS. Buffering solutions at pH 5–6 and lyophilization in mannitol matrices reduce degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) predict a shelf life of >12 months at 4°C .

Resolving Contradictory Data in Synthetic Protocols

Q: How should researchers address discrepancies in reported reaction conditions (e.g., solvent polarity, catalyst use) for this compound? A: Divergent solvent recommendations (e.g., ethanol vs. dichloromethane) may arise from differing precursor solubilities. Design of Experiments (DoE) methodologies, such as factorial screening (varying solvent polarity, temperature, and HCl concentration), identify optimal conditions. For instance, ethanol improves solubility of aromatic amines, while dichloromethane favors faster HCl gas absorption .

Fluorine’s Role in Electrophilic Substitution

Q: How does the 3-fluoro substituent influence regioselectivity in further functionalization reactions (e.g., nitration, halogenation)? A: Fluorine’s strong electron-withdrawing effect directs electrophiles to the para position relative to itself (C-5 on the benzene ring). Nitration with HNO₃/H₂SO₄ yields 3-fluoro-2-methoxy-5-nitrobenzylamine hydrochloride as the major product (70–80% yield). Computational studies (DFT calculations) confirm the para-directing effect via charge distribution analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.